An In-depth Technical Guide to the Basic Properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
An In-depth Technical Guide to the Basic Properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
This guide provides a comprehensive technical overview of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. By synthesizing data from analogous structures and established chemical principles, this document offers insights into its fundamental properties, potential synthetic routes, and prospective biological significance.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This bicyclic system, consisting of a fused pyrazole and pyrimidine ring, serves as a versatile template for the design of potent and selective modulators of various biological targets. Derivatives of this scaffold have demonstrated efficacy as protein kinase inhibitors, antiviral agents, and central nervous system modulators.[1][3][4] The unique electronic and steric properties of this framework allow for fine-tuning of its interactions with biomolecules, making it a focal point of numerous drug discovery programs.[1]
This guide specifically focuses on the 4,5,6,7-tetrahydro derivative functionalized with a hydroxyl group at the 6-position: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol. While specific literature on this exact molecule is sparse, its chemical nature can be inferred from the extensive body of research on the parent scaffold and its substituted analogues.
Molecular Structure and Physicochemical Properties
The fundamental structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol combines the aromatic pyrazole ring with a saturated pyrimidine ring, which imparts a three-dimensional character to the molecule. The hydroxyl group at the 6-position is a key feature, introducing polarity and the potential for hydrogen bonding.
Predicted Physicochemical Data
| Property | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol (Predicted) |
| CAS Number | 126352-69-0 | 126353-18-2 |
| Molecular Formula | C₆H₉N₃ | C₆H₉N₃O |
| Molecular Weight | 123.16 g/mol | 139.15 g/mol |
| Boiling Point | ~290.2 °C at 760 mmHg | Expected to be higher due to the hydroxyl group |
| Density | ~1.3 g/cm³ | Expected to be slightly higher |
| Solubility | Soluble in polar organic solvents | Expected to have increased water solubility |
| LogP | - | Expected to be lower (more hydrophilic) |
Note: The data for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol are estimations based on chemical principles and have not been experimentally verified in the available literature.
Structural Visualization
The following diagram illustrates the chemical structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol.
Caption: Chemical structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol.
Synthesis Strategies
While a specific, documented synthesis for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is not available in the reviewed literature, a plausible synthetic route can be devised based on established methods for constructing the pyrazolo[1,5-a]pyrimidine core.[1][5] A common and effective strategy involves the condensation of a 3-aminopyrazole derivative with a suitable three-carbon synthon.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the pyrimidine ring, leading back to a 3-aminopyrazole precursor and a three-carbon electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Hypothetical Step-by-Step Protocol
The following protocol outlines a potential synthetic pathway. It is crucial to note that this is a theoretical procedure and requires experimental validation and optimization.
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Synthesis of 3-Aminopyrazole: This starting material can be synthesized through various established methods, often involving the condensation of a β-ketonitrile with hydrazine.
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Cyclocondensation Reaction:
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To a solution of 3-aminopyrazole in a suitable high-boiling solvent (e.g., n-butanol or DMF), add an equimolar amount of a 1,3-dihalogenated-2-propanol (e.g., 1,3-dichloro-2-propanol) or epichlorohydrin.
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A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, should be added to scavenge the acid formed during the reaction.
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The reaction mixture is heated under reflux for several hours while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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The rationale for this step is the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic carbons of the three-carbon synthon, followed by an intramolecular cyclization to form the pyrimidine ring.
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Work-up and Purification:
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol.
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Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and the saturated pyrimidine ring. The protons on the pyrimidine ring would likely appear as complex multiplets due to diastereotopicity. The hydroxyl proton would be a broad singlet, exchangeable with D₂O.
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¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the hydroxyl group would be shifted downfield.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₆H₉N₃O).
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group.
Potential Biological and Pharmacological Properties
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[1][2] Numerous derivatives have been synthesized and evaluated for their inhibitory activity against a wide range of kinases, including those involved in cancer and inflammatory diseases.
Kinase Inhibitor Potential
The introduction of a hydroxyl group at the 6-position could provide a crucial hydrogen bonding interaction with the hinge region of a kinase active site, a common binding motif for many kinase inhibitors. This could confer potency and selectivity for specific kinases. For example, derivatives of the pyrazolo[1,5-a]pyrimidine core have been investigated as inhibitors of KDR kinase and PI3Kδ.[5]
Antiviral Activity
Derivatives of the related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have shown promise as allosteric modulators of the Hepatitis B Virus (HBV) core protein.[3] Furthermore, other substituted pyrazolo[1,5-a]pyrimidines have been explored as HIV-1 integrase inhibitors.[6] The structural features of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol may allow it to interact with viral enzymes or proteins, warranting investigation into its potential antiviral properties.
Central Nervous System (CNS) Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been utilized in the development of agents targeting the central nervous system. For instance, certain derivatives have been identified as activators of Kv7/KCNQ potassium channels, which are implicated in neuronal excitability and have relevance to conditions like epilepsy.[4]
Reactivity and Chemical Behavior
The chemical reactivity of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol will be dictated by the functional groups present in the molecule.
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The Hydroxyl Group: The secondary alcohol at the 6-position can undergo typical alcohol reactions, such as oxidation to the corresponding ketone (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-one), esterification, or etherification. These transformations would allow for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
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The Pyrazole Ring: The pyrazole ring is generally stable but can undergo electrophilic substitution under certain conditions, although the electron-withdrawing nature of the fused pyrimidine ring may deactivate it.
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The Tetrahydropyrimidine Ring: The saturated pyrimidine ring is relatively inert but the nitrogen atoms possess basic character and can be protonated or alkylated.
Conclusion and Future Directions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol represents an intriguing, yet underexplored, molecule within the broader class of pharmacologically relevant pyrazolo[1,5-a]pyrimidines. Based on the extensive research into this scaffold, it is reasonable to hypothesize that this hydroxylated derivative could possess interesting biological activities, particularly as a kinase inhibitor or antiviral agent.
Future research should focus on the development of a robust and scalable synthesis for this compound, followed by its thorough spectroscopic and physicochemical characterization. Subsequent biological screening against a panel of relevant targets, such as kinases and viral proteins, would be essential to uncover its therapeutic potential. The insights gained from such studies would not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships within the pyrazolo[1,5-a]pyrimidine class of compounds.
References
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Pais, G. C. G., Zhang, X., Marchand, C., et al. (2002). Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 45(15), 3184–3194. [Link]
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Du, J., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116–14132. [Link]
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Tomé, A. C., et al. (2018). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry, 157, 1059-1070. [Link]
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Zhang, H., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Bioorganic & Medicinal Chemistry Letters, 21(17), 5093-5097. [Link]
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Khan, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules, 28(15), 5844. [Link]
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Abe, Y., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7687-7700. [Link]
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Singh, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Brimblecombe, R. W., Hunt, R. R., Rickard, R. L., & Taylor, J. V. (1969). The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. British Journal of Pharmacology, 37(3), 534–546. [Link]
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Michałek, S., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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